

Daphnicyclidin D: A Technical Guide to its Chemical Properties and Stability

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Compound of Interest

Compound Name: *Daphnicyclidin D*

Cat. No.: *B15587729*

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Introduction

Daphnicyclidin D is a member of the complex and structurally diverse family of Daphniphyllum alkaloids.[1][2] These natural products, isolated from plants of the genus Daphniphyllum, have attracted significant interest from the scientific community due to their unique and intricate polycyclic ring systems.[2][3] **Daphnicyclidin D**, specifically, is a hexa- or pentacyclic alkaloid that has been the subject of phytochemical and synthetic studies aimed at elucidating its structure and chemical behavior.[1][4] This technical guide provides a comprehensive overview of the chemical properties and stability of **Daphnicyclidin D**, with a focus on quantitative data, experimental methodologies, and visual representations of key chemical relationships and workflows.

Chemical Properties

The chemical identity of **Daphnicyclidin D** is defined by its unique fused-ring structure, which includes a nitrogen atom, carbonyl groups, and several stereocenters.[1] Its structure has been determined through extensive spectroscopic analysis.[1]

Physicochemical Properties

| Property | Value | Source |
|--------------------|---------------------------------|--------------------------------------|
| Molecular Formula | C22H25NO3 | [5] |
| Molecular Weight | 367.44 g/mol | Calculated from formula |
| Appearance | Amorphous solid (typically) | Inferred from isolation descriptions |
| General Solubility | Soluble in methanol, chloroform | [1] |

Spectroscopic Data

The structural elucidation of **Daphnicyclidin D** relies heavily on nuclear magnetic resonance (NMR) and mass spectrometry (MS). The following table summarizes key spectroscopic data reported in the literature.

| Technique | Key Data Points | Source |
|---|---|--------|
| ^1H NMR (CDCl_3) | Signals corresponding to olefinic protons, methines (one adjacent to nitrogen), methylenes (two adjacent to nitrogen), and two methyl groups. | [1] |
| ^{13}C NMR (CDCl_3) | Resonances for three tetra-substituted olefins, two carbonyls, four sp^3 methines, seven sp^3 methylenes, and two methyls. A methine at δC 65.0 and two methylenes at δC 59.3 and 52.1 are attributed to carbons bearing a nitrogen atom. | [1] |
| HRESIMS | $[\text{M}+\text{H}]^+$ at m/z 368.1861 (calculated for $\text{C}_{22}\text{H}_{26}\text{NO}_3$, 368.1861). | [5] |

Chemical Stability and Reactivity

Direct and comprehensive stability studies on **Daphnicyclidin D** are limited in the available literature. However, insights into its stability can be gleaned from its chemical transformations and the conditions employed during its synthesis and isolation.

One notable reaction is the acid-catalyzed conversion of daphnicyclidin H to **daphnicyclidin D**, which suggests that while the core structure is stable enough to be interconverted, it is susceptible to rearrangement under acidic conditions.[1] The total synthesis efforts towards daphnicyclidin-type alkaloids also provide clues about its stability, as the molecule must be stable to various reagents and reaction conditions.[6][7][8] For instance, the use of protecting groups in synthetic strategies indicates that certain functional groups within the molecule are reactive and require shielding during chemical transformations.

Given its complex structure with multiple functional groups, including olefins and carbonyls, **Daphnicyclidin D** may be sensitive to strong oxidizing and reducing agents. The presence of the nitrogen atom also imparts basic properties to the molecule. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere, to minimize degradation.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for the isolation and characterization of Daphniphyllum alkaloids.

Isolation of Daphnicyclidin D from Daphniphyllum teijsmanni

This protocol describes a typical procedure for the extraction and purification of **Daphnicyclidin D**.

- **Extraction:** The air-dried and powdered stems of *D. teijsmanni* are extracted exhaustively with methanol at room temperature. The resulting methanol extract is concentrated under reduced pressure to yield a crude residue.
- **Acid-Base Partitioning:** The residue is suspended in a 10% acetic acid solution and filtered. The acidic solution is then washed with ethyl acetate to remove neutral and acidic components. The aqueous layer is subsequently basified with ammonium hydroxide to a pH of 9-10 and extracted with chloroform.
- **Chromatographic Separation:** The chloroform extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).
- **Purification:** Fractions containing **Daphnicyclidin D** are combined and further purified by repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

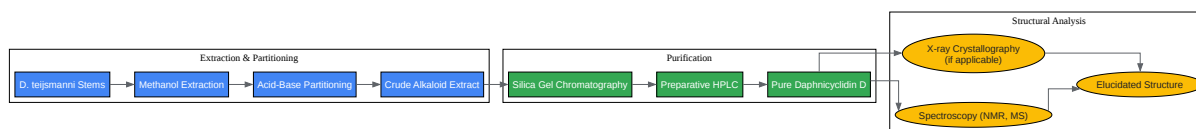
Structural Elucidation by Spectroscopic Methods

This protocol outlines the standard spectroscopic techniques used to determine the structure of **Daphnicyclidin D**.

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound.
- NMR Spectroscopy:
 - ^1H and ^{13}C NMR spectra are acquired in a suitable deuterated solvent (e.g., CDCl_3) to identify the types and numbers of protons and carbons.
 - 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons, allowing for the assembly of the carbon skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are conducted to determine the relative stereochemistry of the molecule by identifying protons that are close in space.
- X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction analysis provides unambiguous determination of the molecular structure and absolute stereochemistry. For Daphnicyclidin A, a related compound, its structure was confirmed by X-ray crystallography of its TFA salt.[\[1\]](#)

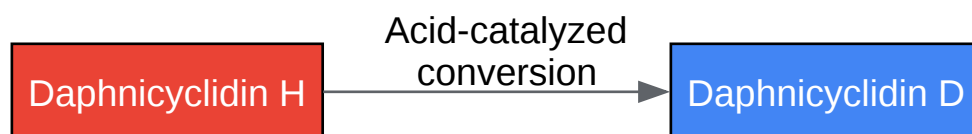
Visualizations

The following diagrams illustrate key processes related to **Daphnicyclidin D**.



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Caption: Workflow for the Isolation and Structural Elucidation of **Daphnicyclidin D**.



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Caption: Acid-Catalyzed Conversion of Daphnicyclidin H to **Daphnicyclidin D**.

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